![molecular formula C15H15ClN2OS B5568617 5-[1-(4-chlorophenyl)ethylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5568617.png)
5-[1-(4-chlorophenyl)ethylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of this compound involves intricate chemical reactions, often employing methods such as cycloaddition and condensation reactions. For instance, a related compound, achieved through the intermolecular [3+2]-cycloaddition of azomethine ylide derived from isatin and sarcosine, indicates the complexity and precision required in synthesizing such molecules (Xiao-fang Li et al., 2003).
Molecular Structure Analysis
The molecular structure of these compounds often features complex arrangements, including planar and non-planar systems, which are crucial for their properties and functions. Detailed structural analysis, such as X-ray crystallography, reveals the conformation and spatial arrangement of atoms within the molecule, providing insight into its potential interactions and reactivity (Hu Yang, 2009).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their functional groups, with the presence of chlorophenyl, ethylidene, pyrrolidinyl, and thiazolone moieties offering a variety of reactive sites. These functional groups enable the compound to participate in various chemical reactions, including cycloaddition, nucleophilic substitution, and more, leading to the formation of complex molecules with diverse chemical properties (Zohreh Sahhaf Razavi et al., 2020).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are vital for understanding their behavior in different environments and applications. Investigations into these properties can shed light on the compound's stability, phase behavior, and suitability for use in various applications (B. Dawane et al., 2010).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity with other compounds, and potential for forming derivatives, are essential for predicting how these compounds might behave in chemical reactions or when used as reagents, catalysts, or materials in various fields. Studies focusing on these aspects can provide insights into the versatility and utility of the compound in synthetic chemistry and other applications (Yahya Nural et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Applications
Research has demonstrated the synthesis of thiazole derivatives through various chemical reactions, often aiming at evaluating their antimicrobial activities. For instance, Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, revealing their potential antimicrobial activities against bacterial and fungal isolates. This indicates the role of thiazole derivatives in contributing to the development of new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).
Anticancer Applications
Moreover, thiazole derivatives have shown promising results in anticancer research. Altuğ et al. (2011) presented a multicomponent approach to synthesize thiazolo[3,2-a]pyridines, with one compound exhibiting significant anticancer activity across various cancer cell lines, suggesting the potential of thiazole derivatives in cancer therapy (C. Altuğ et al., 2011).
Structural and Molecular Studies
Thiazole derivatives have also been subjects of structural and molecular studies to understand their properties better. Kerru et al. (2019) conducted a comparison between observed structures and DFT calculations on a specific thiazole derivative, providing insights into its molecular properties and potential applications in materials science (Nagaraju Kerru et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5Z)-5-[1-(4-chlorophenyl)ethylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-10(11-4-6-12(16)7-5-11)13-14(19)17-15(20-13)18-8-2-3-9-18/h4-7H,2-3,8-9H2,1H3/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUUFRISXNZZHI-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)N=C(S1)N2CCCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/1\C(=O)N=C(S1)N2CCCC2)/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-tert-butyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5568538.png)
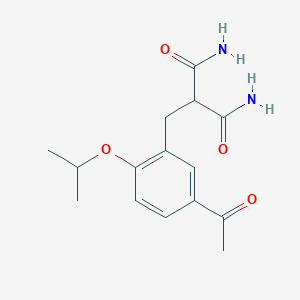

![6-methoxy-N,3-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5568552.png)
![4-[(4-methoxyphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide](/img/structure/B5568562.png)
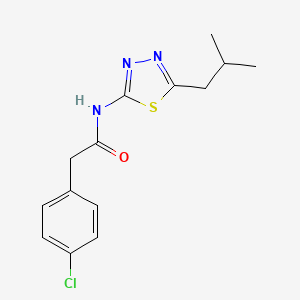
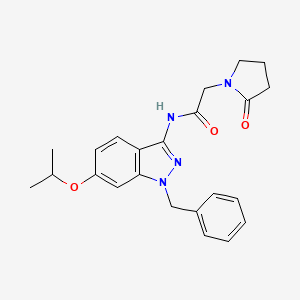
![3-[(2,4-dichlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5568581.png)
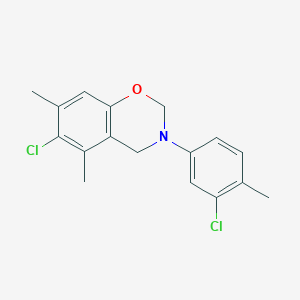
![2-(3,4-dimethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5568602.png)
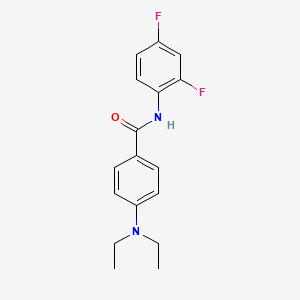
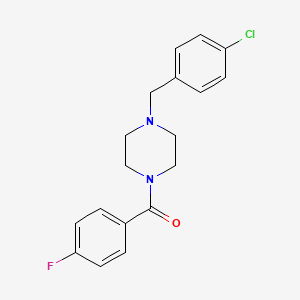
![methyl 4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5568638.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5568639.png)